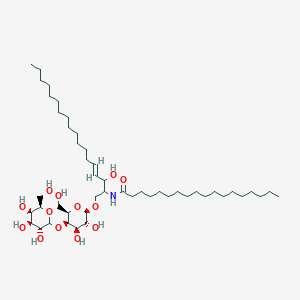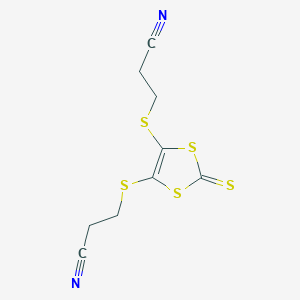
4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione
描述
4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione is a chemical compound with the molecular formula C9H8N2S5 and a molecular weight of 304.51 g/mol . This compound is known for its unique structure, which includes two cyanoethylthio groups attached to a dithiole-thione core. It is primarily used in scientific research and has various applications in chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiol-2-thione with 2-bromoethyl cyanide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
化学反应分析
Types of Reactions
4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Substitution: The cyanoethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles like amines or thiols, organic solvents like DMF or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione has several scientific research applications:
作用机制
The mechanism of action of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways. The compound’s thione group can undergo redox reactions, influencing cellular redox states and modulating enzyme activities . Additionally, the cyanoethylthio groups can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one: Similar in structure but with a different oxidation state.
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-thione: The parent compound with similar reactivity and applications.
Uniqueness
4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione is unique due to its dual cyanoethylthio groups and dithiole-thione core, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-[[5-(2-cyanoethylsulfanyl)-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S5/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMGXZWMQXEMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=S)S1)SCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384744 | |
| Record name | 3,3'-[(2-Sulfanylidene-2H-1,3-dithiole-4,5-diyl)disulfanediyl]dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132765-35-6 | |
| Record name | 3,3'-[(2-Sulfanylidene-2H-1,3-dithiole-4,5-diyl)disulfanediyl]dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione in materials science?
A: this compound is not directly significant for its own material properties. Instead, it serves as a crucial precursor in synthesizing more complex molecules. Specifically, it can be used to create cobaltadithiolene macrocycles [, ]. These macrocycles hold promise for exhibiting catalytic properties, making them potentially valuable in various chemical reactions and industrial processes.
Q2: What is known about the structure of this compound?
A: this compound has been successfully crystallized and its structure characterized using X-ray diffraction []. The compound crystallizes in the monoclinic crystal system, specifically in the space group P121/n1. Its unit cell dimensions are a = 9.070(5) Å, b = 27.123(5) Å, c = 10.736(5) Å, and β = 104.461(5)° []. These structural details provide valuable insights for understanding its reactivity and its potential for forming complexes with metals like cobalt.
Q3: Can you describe the synthetic route for preparing this compound?
A: The synthesis of this compound involves a two-step process []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)

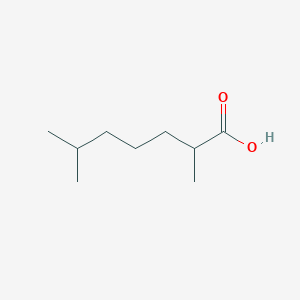
![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)

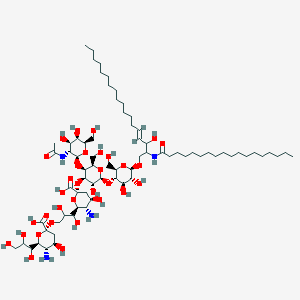
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)
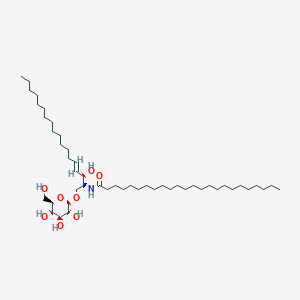
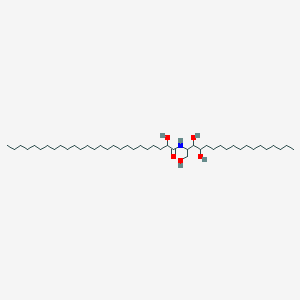
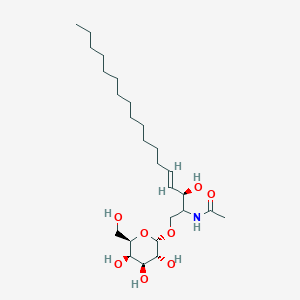
![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)
